molecular formula C14H9ClFN3OS B2529649 N'-(4-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide CAS No. 851979-32-3

N'-(4-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide

Cat. No.: B2529649
CAS No.: 851979-32-3
M. Wt: 321.75
InChI Key: QEUOUWAJMDVHLO-UHFFFAOYSA-N
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Description

N’-(4-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom at the 4-position and a fluorobenzohydrazide moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 2-fluorobenzohydrazide under appropriate reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(4-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification of the starting materials, precise control of reaction parameters (temperature, pressure, and time), and efficient separation and purification of the final product using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or thiols in the presence of a suitable solvent and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of substituted benzothiazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and design.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential cellular processes.

Comparison with Similar Compounds

N’-(4-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide can be compared with other similar compounds, such as:

  • N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylbenzamide
  • N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
  • 4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide

These compounds share structural similarities with N’-(4-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide but differ in their specific substituents and functional groups. The uniqueness of N’-(4-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide lies in its specific combination of a benzothiazole ring with a chlorine atom and a fluorobenzohydrazide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN3OS/c15-9-5-3-7-11-12(9)17-14(21-11)19-18-13(20)8-4-1-2-6-10(8)16/h1-7H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUOUWAJMDVHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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